molecular formula C13H17NO2S2 B3008950 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone CAS No. 1351615-64-9

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B3008950
CAS No.: 1351615-64-9
M. Wt: 283.4
InChI Key: KGPIXXSJTIEETB-UHFFFAOYSA-N
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Description

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C13H17NO2S2 and its molecular weight is 283.4. The purity is usually 95%.
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Biological Activity

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound characterized by its unique spirocyclic structure, which includes elements of oxygen (oxa), sulfur (thia), and nitrogen (aza). This structural diversity suggests potential biological activity, making it a candidate for various pharmacological applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone is C13H17NO2S2C_{13}H_{17}NO_{2}S_{2} with a molecular weight of 283.4 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Common Name 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone
CAS Number 1797617-35-6
Molecular Formula C13H17NO2S2
Molecular Weight 283.4 g/mol

The mechanism of action for this compound is primarily based on its ability to interact with specific molecular targets, such as enzymes and receptors. The unique structural features allow it to bind with high affinity, modulating biochemical pathways that can lead to various biological effects, including cytotoxicity against cancer cells and antimicrobial activity.

Antitumor Activity

Research has shown that derivatives of compounds similar to 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone exhibit significant antitumor properties. A study evaluating a series of related compounds found that several exhibited potent activity against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
11hA549 (Lung Cancer)0.18
11hMDA-MB-231 (Breast Cancer)0.08
11hHeLa (Cervical Cancer)0.15

These findings indicate that compounds with similar scaffolds to our target compound can effectively inhibit cancer cell proliferation, suggesting that the spirocyclic structure contributes to their biological activity .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of spirocyclic compounds and assessing their biological activities:

  • Synthesis and Evaluation : A study synthesized novel derivatives of spirocyclic compounds, demonstrating significant antitumor activity against multiple cancer cell lines .
  • Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could inhibit specific enzymes involved in cancer cell metabolism, leading to reduced viability .
  • Comparative Studies : Comparative analyses with existing chemotherapeutic agents highlighted the potential for these compounds to serve as effective alternatives or adjuncts in cancer treatment protocols .

Properties

IUPAC Name

1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S2/c15-12(10-11-2-1-8-17-11)14-5-3-13(4-6-14)16-7-9-18-13/h1-2,8H,3-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPIXXSJTIEETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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